molecular formula C38H52Cl2N2O4 B1143086 C38H52Cl2N2O4 CAS No. 191355-47-2

C38H52Cl2N2O4

Cat. No.: B1143086
CAS No.: 191355-47-2
M. Wt: 671.74
InChI Key:
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Description

It is a short-acting muscle relaxant, twice as active as d-tubocurarine. Plus, it possesses M2- and N- cholinolytic properties and presents antihistaminic activity. Tropane alkaloid , derivative of beta-Belladonnine from the plant Atropa belladonna, Solanaceae.
β-Belladonnine selectively blocks heart M-receptors (ED50: 13 μg/kg): a blockage of smooth muscles and secretory organs M-cholinoreceptors requires a 10 to 20 times higher concentration. β-Belladonnine also blocks skeletal muscles N-cholinoreceptors (ED50: 50-60 mg/kg).
It is a short-acting muscle relaxant, twice as active as d-tubocurarine. Plus, it possesses M2- and N- cholinolytic properties and presents antihistaminic activity. Tropane alkaloid, derivative of beta-Belladonnine from the plant Atropa belladonna, Solanaceae.

Scientific Research Applications

1. Corrosion Inhibition in Carbon Steel

Macrocyclic polyether compounds containing a 1,3,4-thiadiazole moiety have been studied for their effectiveness in inhibiting the corrosion of C38 carbon steel in sulfuric acid medium. The compounds showed increased corrosion protection efficiency with higher concentrations, and their adsorption on the steel surface was in accordance with the Langmuir adsorption isotherm. Quantum chemical studies provided insights into the inhibitive action of these compounds, revealing a correlation between inhibition efficiency and their structure (Bentiss et al., 2009).

2. Development of Novel Materials

Research on novel materials, such as inorganic nanoparticles, is crucial for advancements in various industries, including electronics. Discoveries in new semiconducting materials have led to significant technological developments, transitioning from vacuum tubes to diodes, transistors, and miniature chips. This progression underscores the synergy between scientific discovery and technological innovation (Cushing et al., 2004).

3. Nanoparticle Catalysis

The study of atomically precise gold nanoclusters, such as Au38, has revealed the significant role of protecting ligands in catalysis. These nanoclusters, when supported on TiO2, demonstrated varying catalytic performance based on the type of protecting ligand, indicating that ligand modification can modulate catalytic activity in gold nanoclusters (Wan et al., 2017).

4. Computational Investigations in Chemistry

Computational studies on metalloborofullerenes involving different metal atoms and boron cages (e.g., B28 and B38) have been conducted to explore their structures, stabilities, and electronic properties. These studies are valuable for identifying promising targets for experimental applications in various fields, including material science (Xu et al., 2016).

5. Luminescent Carbon Dot Research

Research on luminescent carbon dots, particularly those formed by assembling luminescent aromatic hydrocarbons on DNA scaffolds, has expanded the range of emission properties achievable in water with all-hydrocarbon chromophores. These compounds have potential applications in multispectral cell imaging, demonstrating the interplay of nanotechnology and biology (Chan et al., 2017).

6. Atomically Precise Clusters in Material Science

The study of atomically precise clusters of noble metals, like Au38(SR)24, has revealed their unique properties different from nanoparticles. These clusters exhibit distinct optical absorption and emission features, luminescence, and catalytic properties. Research in this area is crucial for understanding the material science of such systems and their potential applications in various fields (Chakraborty & Pradeep, 2017).

Properties

IUPAC Name

bis[(1R,5S)-8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N2O4.2ClH/c1-5-39(3)27-16-17-28(39)23-31(22-27)43-36(41)34-20-21-38(26-12-8-7-9-13-26,35-15-11-10-14-33(34)35)37(42)44-32-24-29-18-19-30(25-32)40(29,4)6-2;;/h7-15,27-32,34H,5-6,16-25H2,1-4H3;2*1H/q+2;;/p-2/t27-,28+,29-,30+,31?,32?,34-,38-,39?,40?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWIBMJBDHQVMC-YJCPTFRPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)[N+]7(C)CC)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H]3CC[C@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC[C@@H](C6)[N+]7(C)CC)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201349025
Record name beta-belladonnine dichloroethylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201349025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191355-47-2
Record name beta-belladonnine dichloroethylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201349025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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